Physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate
Physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate
An In-Depth Technical Guide to the Physicochemical Properties of Butyl 4-(2,4-dinitrophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate. As a molecule of interest in various research and development sectors, a thorough understanding of its characteristics is paramount for its effective application. This document, structured with the senior application scientist in mind, delves into the core physicochemical parameters, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in practical settings. The synthesis of theoretical knowledge with actionable experimental design is intended to provide a self-validating framework for researchers.
Introduction and Molecular Overview
Butyl 4-(2,4-dinitrophenyl)butanoate is an organic ester with a molecular structure that suggests a range of chemical behaviors relevant to drug development and chemical synthesis. The presence of the dinitrophenyl group, a well-known hapten, and the butyl butanoate chain, which imparts lipophilicity, makes this compound a subject of interest for studies in immunology, toxicology, and as a potential building block in organic synthesis.
The lipophilicity, electronic effects of the nitro groups, and the ester functionality are the primary determinants of its physicochemical profile. These features influence its solubility, stability, and potential interactions with biological systems. A precise characterization of these properties is therefore a critical first step in any application.
Caption: Molecular structure of Butyl 4-(2,4-dinitrophenyl)butanoate.
Core Physicochemical Properties
The following table summarizes the predicted and experimentally determined physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate and structurally related compounds. These values provide a baseline for understanding its behavior.
| Property | Predicted/Observed Value | Significance in Application |
| Molecular Formula | C₁₄H₁₈N₂O₆ | Fundamental for all calculations. |
| Molecular Weight | 298.29 g/mol | Affects diffusion and bioavailability. |
| Melting Point | Data not available; likely a low-melting solid or oil | Important for formulation and storage. |
| Boiling Point | > 300 °C (estimated) | Relevant for purification and stability at high temperatures. |
| LogP (Octanol/Water Partition Coefficient) | Estimated > 3.0 | A key indicator of lipophilicity, influencing membrane permeability and solubility.[1][2] |
| pKa | Not applicable (no readily ionizable groups) | The molecule is neutral, which affects its solubility and interactions. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether)[3] | Critical for formulation and solvent selection in experimental work. |
Experimental Determination of Physicochemical Properties
This section provides detailed protocols for the experimental determination of key physicochemical parameters. The causality behind experimental choices is emphasized to ensure a robust and self-validating approach.
Determination of LogP by Shake-Flask Method (OECD 107)
The Shake-Flask method is a classic and reliable technique for determining the partition coefficient (P) of a compound between n-octanol and water.[1]
Rationale: This method directly measures the partitioning of the analyte between two immiscible phases, providing a gold-standard value for LogP. The choice of n-octanol is to mimic the lipid bilayer of cell membranes.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Butyl 4-(2,4-dinitrophenyl)butanoate in n-octanol (pre-saturated with water).
-
Prepare a series of dilutions from the stock solution.
-
-
Partitioning:
-
In a separatory funnel, mix a known volume of the n-octanol solution with a known volume of water (pre-saturated with n-octanol).
-
Shake the funnel vigorously for 5 minutes, then allow the phases to separate for at least 24 hours at a constant temperature.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP = log₁₀(P).
-
Caption: Workflow for LogP determination by the Shake-Flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[4]
Rationale: By subjecting the compound to harsh conditions, we can accelerate degradation pathways that might occur over a longer period under normal storage conditions. This is crucial for establishing shelf-life and identifying potential impurities.[5]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
-
A control sample should be kept in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Caption: Experimental workflow for forced degradation studies.
Analytical Methodologies for Characterization
Robust analytical methods are necessary for the accurate quantification and characterization of Butyl 4-(2,4-dinitrophenyl)butanoate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of the compound.[6]
Rationale: The chromophoric dinitrophenyl group allows for sensitive detection by UV-Vis detectors. Reversed-phase HPLC is ideal for separating this relatively non-polar molecule from more polar impurities.
Illustrative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the dinitrophenyl group (typically around 260 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the molecular structure and purity of the compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl (C=O) and the nitro (NO₂) groups.[7][8] The ester carbonyl stretch is expected around 1735 cm⁻¹, and the nitro group stretches will appear in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.[9][10]
Implications of Physicochemical Properties in Drug Development
The physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate have significant implications for its potential use in drug development and other applications.
-
High Lipophilicity (LogP > 3.0): Suggests good membrane permeability, which could be advantageous for oral absorption or skin penetration.[2] However, it may also lead to poor aqueous solubility, presenting formulation challenges. A high LogP can also be associated with increased metabolic clearance and potential for non-specific binding.
-
Ester Functionality: The ester linkage is susceptible to hydrolysis by esterases in the body.[11] This could be a metabolic liability, leading to rapid clearance, or it could be intentionally exploited in prodrug design, where the active form of a drug is released upon ester cleavage.
-
Dinitrophenyl Group: This group is strongly electron-withdrawing and can influence the reactivity of the rest of the molecule. It is also a known immunogen and can elicit an immune response, a property that is utilized in immunological research.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of Butyl 4-(2,4-dinitrophenyl)butanoate. By combining theoretical predictions with detailed, rationale-driven experimental protocols, researchers and drug development professionals are equipped with the necessary framework to thoroughly characterize this molecule. A deep understanding of its lipophilicity, stability, and spectroscopic characteristics is fundamental to unlocking its full potential in various scientific applications.
References
- Bhal, S.K. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc.
- Scribd. Stability Testing | PDF | Shelf Life | Ester.
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- BenchChem. Application Notes and Protocols for Compound Stability Testing.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- EPA NEPIS.
- NIST. III Analytical Methods.
- US Pharmacopeia.
- PubChem. N-Butyl-2,4-dinitroaniline.
- NIST WebBook. Butyl 4-nitrophenyl ether.
- Wikipedia.
- McMahon, R. J. et al. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. Butyl butyrate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usp.org [usp.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Butyl 4-nitrophenyl ether [webbook.nist.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. env.go.jp [env.go.jp]
- 10. N-Butyl-2,4-dinitroaniline | C10H13N3O4 | CID 260939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
